Z-Vdvad-fmk

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

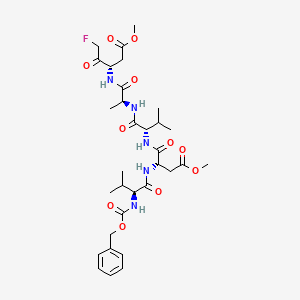

C32H46FN5O11 |

|---|---|

Molecular Weight |

695.7 g/mol |

IUPAC Name |

methyl (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-4-methoxy-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoate |

InChI |

InChI=1S/C32H46FN5O11/c1-17(2)26(30(44)34-19(5)28(42)35-21(23(39)15-33)13-24(40)47-6)37-29(43)22(14-25(41)48-7)36-31(45)27(18(3)4)38-32(46)49-16-20-11-9-8-10-12-20/h8-12,17-19,21-22,26-27H,13-16H2,1-7H3,(H,34,44)(H,35,42)(H,36,45)(H,37,43)(H,38,46)/t19-,21-,22-,26-,27-/m0/s1 |

InChI Key |

ANTIWMNLIROOQF-IREHUOSBSA-N |

SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CC(=O)OC)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)OC)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CC(=O)OC)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 |

sequence |

VXVAX |

Synonyms |

enzoylcarbonyl-valyl-aspartyl-valyl-alanyl-aspartyl-fluoromethyl ketone Z-Val-Asp-Val-Ala-Asp-fluoromethyl ketone Z-VDVAD-FMK |

Origin of Product |

United States |

Foundational & Exploratory

Z-VAD-FMK: A Dual Modulator of Cell Death Pathways

An In-depth Technical Guide on the Core Mechanism of Action for Researchers, Scientists, and Drug Development Professionals

Introduction

Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-Methyl]-Fluoromethylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor. It is a cornerstone tool in apoptosis research, enabling the study of cellular processes governed by caspases, a family of cysteine proteases central to the execution of programmed cell death. While its primary and most well-understood function is the inhibition of apoptosis, a growing body of evidence reveals a more complex role for Z-VAD-FMK, including the induction of a caspase-independent form of programmed necrosis known as necroptosis. This guide provides a comprehensive overview of the molecular mechanisms of Z-VAD-FMK, quantitative data on its activity, detailed experimental protocols, and visual representations of the key signaling pathways it modulates.

Core Mechanism of Action: Pan-Caspase Inhibition

Z-VAD-FMK's primary mechanism of action is the irreversible inhibition of a broad range of caspases. Caspases are synthesized as inactive zymogens (pro-caspases) and are activated through proteolytic cleavage. They are broadly categorized into initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-6, caspase-7).

The chemical structure of Z-VAD-FMK mimics the caspase cleavage site. The aspartic acid residue in the VAD sequence targets the inhibitor to the active site of caspases. The fluoromethylketone (FMK) group then forms a covalent thioether bond with the cysteine in the catalytic site of the caspase, leading to irreversible inactivation.[1] This broad-spectrum inhibition prevents the activation of the downstream executioner caspases, thereby blocking the morphological and biochemical hallmarks of apoptosis.

Quantitative Data

The efficacy of Z-VAD-FMK as a caspase inhibitor is demonstrated by its low inhibitory concentrations (IC50) against various caspases. The working concentration for in vitro and in vivo studies typically ranges from micromolar to millimolar, depending on the cell type, experimental conditions, and the specific application.

| Parameter | Value | Context | Reference |

| IC50 Range for Caspases | 0.0015 - 5.8 mM | Inhibition of caspase processing and apoptosis induction in various tumor cells in vitro. | [2] |

| In Vitro Working Concentration | 10 - 100 µM | General use in cell culture to inhibit apoptosis. | [3] |

| In Vivo Working Concentration | 20 mg/kg | Intraperitoneal administration in mouse models. | [3] |

Table 1: Inhibitory Concentrations and Working Ranges of Z-VAD-FMK

| Cell Line | Treatment | Z-VAD-FMK Concentration | Effect | Reference |

| HGL5 Granulosa Cells | Cobalt Chloride (hypoxia mimic) | 50 µM | Partially restored metabolic activity and increased number of viable cells. | [1] |

| Human Granulosa Cells | Etoposide (apoptosis inducer) | 50 µM | Inhibited the decrease in metabolic activity and increased the number of viable cells. | [4] |

| Macrophages (BMDMs) | LPS | 20 - 80 µM | Promoted necroptosis (PI uptake) and reduced pro-inflammatory cytokine secretion. | [5][6] |

| HK-2 Kidney Cells | TNF-α + Antimycin A | Not specified | Pre-treatment with Necrostatin-1 (a necroptosis inhibitor) significantly increased cell viability in the presence of Z-VAD-FMK, indicating Z-VAD-FMK's role in promoting necroptosis under these conditions. | [7] |

Table 2: Experimental Data on the Effects of Z-VAD-FMK

Signaling Pathways

Inhibition of Apoptosis

Z-VAD-FMK effectively blocks both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways of apoptosis by inhibiting the key caspases involved.

Induction of Necroptosis

In certain cellular contexts, particularly when apoptosis is inhibited and specific stimuli are present (e.g., TNF-α, LPS), Z-VAD-FMK can promote necroptosis. This occurs because the inhibition of caspase-8, a negative regulator of the necroptotic pathway, allows for the activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, leading to the formation of the necrosome complex and subsequent cell death.[5][7]

Experimental Protocols

Assessment of Apoptosis Inhibition by Flow Cytometry

This protocol details the use of Annexin V and Propidium Iodide (PI) staining to quantify the inhibition of etoposide-induced apoptosis by Z-VAD-FMK.

Materials:

-

Cell line of interest (e.g., human granulosa cells)

-

Complete cell culture medium

-

Etoposide solution

-

Z-VAD-FMK solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will allow for approximately 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

Treatment:

-

Control Group: Treat cells with vehicle control (e.g., DMSO).

-

Apoptosis Induction Group: Treat cells with an apoptosis-inducing agent (e.g., 50 µg/ml etoposide).

-

Inhibition Group: Pre-treat cells with Z-VAD-FMK (e.g., 50 µM) for 1-2 hours, followed by the addition of the apoptosis-inducing agent.

-

Z-VAD-FMK Control Group: Treat cells with Z-VAD-FMK alone.

-

-

Incubation: Incubate the cells for a period sufficient to induce apoptosis (e.g., 24-48 hours).

-

Cell Harvesting:

-

Aspirate the culture medium.

-

Wash the cells once with PBS.

-

Add trypsin-EDTA to detach the cells.

-

Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

-

Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes.

-

Discard the supernatant and wash the cell pellet twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Set up appropriate gates to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

-

Induction and Assessment of Necroptosis in Macrophages

This protocol describes the induction of necroptosis in bone marrow-derived macrophages (BMDMs) using LPS and Z-VAD-FMK, and its assessment by PI uptake.[5][6]

Materials:

-

Bone marrow-derived macrophages (BMDMs)

-

Complete DMEM medium

-

Lipopolysaccharide (LPS) solution

-

Z-VAD-FMK solution (in DMSO)

-

Propidium Iodide (PI) solution

-

PBS

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed BMDMs in 12-well plates.

-

Treatment:

-

Control Group: Treat cells with vehicle control.

-

LPS Group: Treat cells with LPS (e.g., 100 ng/mL).

-

Z-VAD-FMK Group: Treat cells with Z-VAD-FMK (e.g., 20-80 µM).

-

Necroptosis Induction Group: Pre-treat cells with Z-VAD-FMK for 30 minutes, followed by stimulation with LPS.

-

-

Incubation: Incubate the cells for 24 hours.

-

Cell Harvesting and Staining:

-

Collect the cells and culture supernatants.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in PBS containing PI (e.g., 1 µg/mL).

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Quantify the percentage of PI-positive cells, which represents the population of necroptotic cells with compromised membrane integrity.

-

Conclusion

Z-VAD-FMK is a multifaceted molecular probe that has been instrumental in delineating the complex and interconnected pathways of programmed cell death. While its role as a potent inhibitor of apoptosis is well-established, its ability to induce necroptosis under specific conditions highlights the intricate balance between different cell death modalities. For researchers and drug development professionals, a thorough understanding of Z-VAD-FMK's dual mechanism of action is crucial for the accurate interpretation of experimental results and for the design of novel therapeutic strategies that target cell death pathways in various diseases. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for the effective application of Z-VAD-FMK in both basic research and translational studies.

References

- 1. Evaluation of Z-VAD-FMK as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Z-VAD-FMK | Caspases | Tocris Bioscience [tocris.com]

- 3. mpbio.com [mpbio.com]

- 4. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. spandidos-publications.com [spandidos-publications.com]

Z-VAD-FMK: A Technical Guide to a Pan-Caspase Inhibitor for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor. It is an indispensable tool in the study of apoptosis and other cellular processes mediated by caspases. By binding to the catalytic site of these cysteine-aspartic proteases, Z-VAD-FMK effectively blocks the caspase cascade, thereby inhibiting programmed cell death. This technical guide provides a comprehensive overview of Z-VAD-FMK, including its mechanism of action, physicochemical properties, and inhibitory activity against various caspases. Detailed experimental protocols for its use in apoptosis induction assays, western blotting, and cell viability assessments are provided. Furthermore, this guide illustrates the critical signaling pathways affected by Z-VAD-FMK and typical experimental workflows using Graphviz visualizations.

Introduction

Caspases, a family of cysteine-aspartic proteases, are central executioners of apoptosis, a form of programmed cell death crucial for tissue homeostasis and development. Dysregulation of apoptosis is implicated in a multitude of human diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. The study of caspase function is therefore of paramount importance in understanding and potentially treating these conditions.

Z-VAD-FMK is a synthetic tripeptide that acts as a broad-spectrum inhibitor of caspases.[1] Its cell-permeable nature and irreversible binding mechanism make it a highly effective tool for in vitro and in vivo studies of apoptosis. The fluoromethylketone (FMK) moiety forms a covalent bond with the active site cysteine of the caspase, rendering the enzyme inactive.[2] This guide serves as a technical resource for researchers utilizing Z-VAD-FMK in their experimental designs.

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of Z-VAD-FMK is essential for its proper handling, storage, and use in experimental settings.

| Property | Value |

| Full Chemical Name | Carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]- fluoromethylketone |

| Synonyms | Z-Val-Ala-Asp(OMe)-FMK, Z-VAD(OMe)-FMK |

| Molecular Formula | C₂₂H₃₀FN₃O₇ |

| Molecular Weight | 467.49 g/mol [3] |

| Appearance | White solid |

| Solubility | Soluble in DMSO (Dimethyl sulfoxide)[3] |

| Storage | Store at -20°C |

Mechanism of Action

Z-VAD-FMK functions as an irreversible inhibitor of a broad range of caspases. The inhibitor is designed to mimic the substrate of caspases, allowing it to enter the catalytic site. The fluoromethylketone group then covalently modifies the catalytic cysteine residue within the active site of the caspase, leading to its irreversible inactivation.[1][2] This prevents the caspase from cleaving its downstream substrates, thereby halting the apoptotic cascade.

Quantitative Data: Inhibitory Activity

The efficacy of Z-VAD-FMK as a pan-caspase inhibitor is demonstrated by its low IC₅₀ values against a range of caspases. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Caspase Target | IC₅₀ (nM) |

| Caspase-1 | 0.6 |

| Caspase-3 | 1.3 |

| Caspase-4 | 2.4 |

| Caspase-5 | 25 |

| Caspase-6 | 58 |

| Caspase-7 | 18 |

| Caspase-8 | 11 |

| Caspase-9 | 24 |

| Caspase-10 | 17 |

Note: Data compiled from various sources. IC₅₀ values can vary depending on the assay conditions.

The effective working concentration of Z-VAD-FMK in cell culture can vary depending on the cell type and the apoptotic stimulus, but typically ranges from 10 µM to 100 µM.[4][5] For in vivo studies in mice, a dosage of 10 mg/kg has been used.[1]

Signaling Pathways

Apoptosis is executed through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases. Z-VAD-FMK, as a pan-caspase inhibitor, blocks the activation of both initiator and executioner caspases in these pathways.

Caption: Intrinsic Apoptosis Pathway Inhibition by Z-VAD-FMK.

Caption: Extrinsic Apoptosis Pathway Inhibition by Z-VAD-FMK.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing Z-VAD-FMK.

General Experimental Workflow for Apoptosis Inhibition

This workflow outlines the typical steps for assessing the anti-apoptotic effect of Z-VAD-FMK.

Caption: General Experimental Workflow for Apoptosis Inhibition Studies.

Protocol for In Vitro Apoptosis Inhibition Assay

This protocol describes how to assess the ability of Z-VAD-FMK to inhibit apoptosis induced by a chemical agent in a cell culture model.

Materials:

-

Cell line of interest (e.g., Jurkat, HeLa)

-

Complete cell culture medium

-

Z-VAD-FMK stock solution (e.g., 20 mM in DMSO)

-

Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)

-

Phosphate-buffered saline (PBS)

-

96-well plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

-

Z-VAD-FMK Pre-treatment: Prepare serial dilutions of Z-VAD-FMK in complete culture medium. Remove the medium from the wells and add 50 µL of the Z-VAD-FMK dilutions (final concentrations typically ranging from 10 µM to 100 µM). Include a vehicle control (DMSO) and a no-treatment control. Incubate for 1-2 hours.

-

Apoptosis Induction: Prepare the apoptosis-inducing agent at 2X the final desired concentration in complete culture medium. Add 50 µL of this solution to the appropriate wells.

-

Incubation: Incubate the plate for a period sufficient to induce apoptosis (typically 6-24 hours).

-

Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

Protocol for Western Blot Analysis of Caspase Cleavage

This protocol details the detection of caspase cleavage, a hallmark of apoptosis, and its inhibition by Z-VAD-FMK.

Materials:

-

Cells treated as described in Protocol 6.2

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against pro-caspase-3 and cleaved caspase-3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting: a. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the proteins to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against pro-caspase-3 or cleaved caspase-3 overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in the pro-caspase-3 band and an increase in the cleaved caspase-3 band indicate apoptosis, which should be inhibited in the Z-VAD-FMK treated samples.

Conclusion

Z-VAD-FMK is a cornerstone tool for researchers investigating the intricate mechanisms of apoptosis and other caspase-mediated processes. Its broad-spectrum inhibitory activity and irreversible binding make it a reliable reagent for elucidating the roles of caspases in health and disease. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide are intended to facilitate the effective and accurate use of Z-VAD-FMK in a research setting, ultimately contributing to advancements in the fields of cell biology, pharmacology, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]

- 5. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]

Z-VAD-FMK: A Comprehensive Technical Guide to its Role in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor. It is an indispensable tool in the study of apoptosis and other forms of programmed cell death. By binding to the catalytic site of caspases, a family of cysteine proteases that are central to the apoptotic process, Z-VAD-FMK effectively blocks the apoptotic cascade. This technical guide provides an in-depth overview of Z-VAD-FMK's mechanism of action, its application in experimental settings, and its broader implications in cellular biology and drug development.

Core Mechanism of Action

Z-VAD-FMK functions as a broad-spectrum inhibitor of caspases, a family of proteases crucial for the execution of apoptosis.[1] Caspases are broadly categorized into initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-6, caspase-7). Initiator caspases are activated by pro-apoptotic signals and, in turn, activate the executioner caspases. Executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Z-VAD-FMK irreversibly binds to the catalytic cysteine residue in the active site of caspases, thereby preventing their proteolytic activity.[1] This inhibition blocks the entire downstream signaling cascade, leading to a halt in the apoptotic process. While it is a pan-caspase inhibitor, it potently inhibits human caspases-1 through -10, with the notable exception of caspase-2.[1]

Data Presentation: Inhibitory Efficacy of Z-VAD-FMK

The inhibitory potency of Z-VAD-FMK against various caspases is a critical parameter for its experimental application. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of this efficacy.

| Caspase Target | Reported IC50 Range |

| Pan-Caspase | 1.5 µM - 5.8 mM[2] |

| Individual Caspases | Low to mid-nanomolar range[3] |

Note: Specific IC50 values can vary depending on the assay conditions, substrate used, and the source of the enzyme.

Signaling Pathways

Z-VAD-FMK's primary role is the inhibition of caspase-dependent apoptosis, which can be initiated through two main pathways: the intrinsic and the extrinsic pathway.

The Apoptotic Signaling Pathway and Z-VAD-FMK Inhibition

Caption: Inhibition of Apoptotic Pathways by Z-VAD-FMK.

Z-VAD-FMK-Induced Necroptosis

Interestingly, while Z-VAD-FMK is a potent inhibitor of apoptosis, under certain conditions, its inhibition of caspase-8 can lead to an alternative form of programmed cell death known as necroptosis. This pathway is dependent on the activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.

Caption: Z-VAD-FMK-Induced Necroptosis Pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of Z-VAD-FMK in research. Below are representative protocols for key experiments.

Caspase Activity Assay

This assay measures the activity of specific caspases in cell lysates using a fluorogenic substrate.

Workflow:

Caption: Caspase Activity Assay Workflow.

Detailed Methodology:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Induce apoptosis using a known stimulus (e.g., 1 µM staurosporine for 3-6 hours). Treat a parallel set of cells with the apoptosis-inducing agent in the presence of Z-VAD-FMK (typically 20-50 µM, added at the same time as the stimulus). Include a vehicle-treated control group.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and a non-ionic detergent like Triton X-100).

-

Caspase Activity Measurement: In a 96-well plate, add cell lysate to a reaction buffer containing a specific fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7, Ac-LEHD-AFC for caspase-9, or Ac-YVAD-AMC for caspase-1). Incubate at 37°C for 1-2 hours, protected from light.

-

Data Acquisition and Analysis: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate. The fluorescence intensity is proportional to the caspase activity. Normalize the results to the protein concentration of the lysates.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay is a method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.

Workflow:

Caption: TUNEL Assay Workflow.

Detailed Methodology:

-

Cell Preparation: Grow cells on coverslips or in culture plates. Induce apoptosis and treat with Z-VAD-FMK as described for the caspase activity assay.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature. Wash with PBS and then permeabilize with a solution of 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

-

TUNEL Reaction: Wash the cells with PBS. Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and a labeled nucleotide (e.g., BrdUTP or dUTP conjugated to a fluorophore like FITC), for 60 minutes at 37°C in a humidified chamber, protected from light.

-

Staining and Visualization: Wash the cells to remove unincorporated nucleotides. If an indirect detection method is used, incubate with a secondary detection reagent (e.g., anti-BrdU antibody conjugated to a fluorophore). Counterstain the nuclei with a DNA-binding dye such as DAPI or Propidium Iodide (PI).

-

Analysis: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Alternatively, for a quantitative analysis, detach the cells and analyze the fluorescence by flow cytometry. Apoptotic cells will exhibit bright nuclear fluorescence.

Western Blot Analysis of Apoptotic Proteins

Western blotting is used to detect the presence and cleavage of specific proteins involved in the apoptotic pathway, such as caspases and their substrates (e.g., PARP).

Workflow:

References

Z-VAD-FMK: A Technical Guide to its Application in Studying the Intrinsic Apoptosis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. Dysregulation of apoptosis is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. The intrinsic apoptosis pathway, also known as the mitochondrial pathway, is a critical mechanism of cell suicide triggered by various intracellular stresses. Central to the execution of this pathway is a family of cysteine-aspartic proteases known as caspases. Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor widely utilized as a tool to study the role of caspases in apoptosis and other cellular processes.[1][2] This technical guide provides an in-depth overview of Z-VAD-FMK and its application in the context of the intrinsic apoptosis pathway, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Z-VAD-FMK: Mechanism of Action and Properties

Z-VAD-FMK functions as an irreversible inhibitor by covalently binding to the catalytic site of caspases.[3] Its peptide sequence (Val-Ala-Asp) mimics the caspase cleavage site, allowing it to specifically target these proteases. The fluoromethylketone (FMK) group reacts with the cysteine in the active site, forming a stable thioether linkage and rendering the enzyme inactive.

Z-VAD-FMK exhibits broad-spectrum activity against multiple caspases, making it a valuable tool for determining whether a cellular process is caspase-dependent.[3] However, it is important to note that its inhibitory potency can vary among different caspases.

Quantitative Data: Inhibitory Potency of Z-VAD-FMK

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Z-VAD-FMK against various human caspases.

| Caspase | Reported IC50 (nM) | Reference |

| Caspase-1 | ~530 | [4] |

| Caspase-3 | Low nanomolar | [4] |

| Caspase-6 | Low nanomolar | [4] |

| Caspase-7 | Low nanomolar | [4] |

| Caspase-8 | ~50 - 350 | [4] |

| Caspase-9 | ~1500 | [4] |

| Caspase-10 | ~3590 - 5760 | [4] |

Note: IC50 values can vary depending on the assay conditions and substrate used.

The Intrinsic Apoptosis Pathway

The intrinsic pathway of apoptosis is initiated by a variety of intracellular stress signals, including DNA damage, growth factor withdrawal, and oxidative stress. This pathway converges on the mitochondria, which play a central role in orchestrating the downstream signaling cascade.

Figure 1: The Intrinsic Apoptosis Pathway and Z-VAD-FMK Inhibition. This diagram illustrates the key steps of the intrinsic apoptosis pathway, from intracellular stress signals to the execution phase. It also shows the points of inhibition by the pan-caspase inhibitor Z-VAD-FMK.

Experimental Protocols

The following are detailed methodologies for key experiments used to study the effects of Z-VAD-FMK on the intrinsic apoptosis pathway.

Caspase-3/7 Activity Assay (Fluorometric)

This assay quantifies the activity of the executioner caspases-3 and -7 using a fluorogenic substrate.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent

-

Z-VAD-FMK (20 mM stock in DMSO)[2]

-

Caspase-3/7 Glo® Assay Reagent (or similar)

-

White-walled 96-well plates

-

Plate-reading luminometer

Procedure:

-

Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of culture medium. Incubate overnight.

-

Treatment:

-

Pre-treat cells with the desired concentration of Z-VAD-FMK (typically 10-50 µM) for 1-2 hours.[5]

-

Induce apoptosis by adding the chosen agent (e.g., staurosporine, etoposide) to the wells. Include appropriate controls (untreated, vehicle control, Z-VAD-FMK alone).

-

-

Incubation: Incubate the plate for the desired period to allow for apoptosis induction (typically 4-24 hours).

-

Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.

-

Lysis and Signal Generation: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. Mix gently by orbital shaking for 30 seconds.

-

Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.

-

Measurement: Measure the luminescence of each well using a plate-reading luminometer.[6]

Figure 2: Workflow for a Fluorometric Caspase-3/7 Activity Assay. This diagram outlines the sequential steps involved in performing a fluorometric assay to measure caspase-3/7 activity.

Western Blot Analysis of Cleaved Caspase-3

This method detects the active, cleaved form of caspase-3, a key marker of apoptosis.

Materials:

-

Treated cell pellets

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against cleaved caspase-3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse cell pellets in RIPA buffer on ice for 30 minutes, followed by centrifugation to collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.[7]

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

Cells grown on coverslips or slides

-

4% paraformaldehyde in PBS

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

TUNEL reaction mixture (containing TdT and labeled dUTPs)

-

Fluorescence microscope

Procedure:

-

Fixation: Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.[9]

-

Permeabilization: Wash the cells with PBS and then permeabilize with the permeabilization solution for 2-15 minutes at room temperature.[10]

-

TUNEL Staining: Wash the cells and incubate with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour, protected from light.[11]

-

Washing: Wash the cells with PBS to remove unincorporated nucleotides.

-

Counterstaining (Optional): Counterstain the nuclei with a DNA dye like DAPI.

-

Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Cell Viability Assay (CCK-8)

This colorimetric assay measures cell viability by assessing the metabolic activity of living cells.

Materials:

-

Cells of interest

-

96-well plates

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight.[12]

-

Treatment: Treat the cells with the apoptosis-inducing agent and/or Z-VAD-FMK as described for the caspase activity assay.

-

Incubation: Incubate for the desired treatment duration.

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[13]

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[14]

Conclusion

Z-VAD-FMK is an indispensable tool for researchers studying the intricate mechanisms of apoptosis. By effectively inhibiting caspase activity, it allows for the elucidation of caspase-dependent and -independent events in the intrinsic apoptosis pathway. The combination of quantitative analysis of its inhibitory effects and the application of robust experimental protocols, as detailed in this guide, will empower researchers to further unravel the complexities of programmed cell death and its implications in health and disease. The provided diagrams offer a clear visual representation of the signaling pathway and experimental workflows, facilitating a deeper understanding of these processes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Caspase Inhibitor Z-VAD-FMK [promega.com]

- 3. invivogen.com [invivogen.com]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. promega.com [promega.com]

- 7. Apoptosis western blot guide | Abcam [abcam.com]

- 8. media.cellsignal.com [media.cellsignal.com]

- 9. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. abcam.com [abcam.com]

- 11. biotna.net [biotna.net]

- 12. apexbt.com [apexbt.com]

- 13. toolsbiotech.com [toolsbiotech.com]

- 14. medchemexpress.com [medchemexpress.com]

Z-VAD-FMK: A Technical Guide to the Inhibition of Programmed Cell Death

For Researchers, Scientists, and Drug Development Professionals

Abstract

Programmed cell death, a fundamental process in multicellular organisms, is executed through distinct molecular pathways, primarily apoptosis. Dysregulation of these pathways is implicated in a multitude of human diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. Z-VAD-FMK (Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor widely utilized as a tool to study and prevent apoptosis. This technical guide provides an in-depth exploration of the core mechanism by which Z-VAD-FMK prevents programmed cell death, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Introduction to Z-VAD-FMK

Z-VAD-FMK is a synthetic peptide that acts as a broad-spectrum inhibitor of caspases, a family of cysteine-aspartic proteases that are the central executioners of apoptosis.[1][2] Its chemical structure, featuring a fluoromethylketone (FMK) group, allows it to form a covalent bond with the catalytic cysteine residue in the active site of caspases, leading to irreversible inhibition.[1] Due to its cell-permeable nature, Z-VAD-FMK can effectively block caspase activity within intact cells, making it an invaluable tool for in vitro and in vivo studies of apoptosis.

Mechanism of Action: Pan-Caspase Inhibition

The primary mechanism by which Z-VAD-FMK prevents programmed cell death is through the broad-spectrum inhibition of caspase enzymes. Caspases are synthesized as inactive zymogens (pro-caspases) and are activated through a proteolytic cascade. This cascade can be initiated through two major pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Z-VAD-FMK effectively blocks both of these pathways by inhibiting the initiator and effector caspases involved.

Inhibition of the Extrinsic Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[3] This binding leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 molecules undergo proximity-induced auto-activation. Activated caspase-8 then directly cleaves and activates downstream effector caspases, such as caspase-3 and caspase-7, which in turn cleave a plethora of cellular substrates, leading to the dismantling of the cell. Z-VAD-FMK inhibits the activation of caspase-8 and the subsequent activation of effector caspases, thereby blocking the extrinsic apoptotic cascade.

Inhibition of the Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway is triggered by various intracellular stresses, such as DNA damage, growth factor withdrawal, or oxidative stress. These stresses lead to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which induce mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c from the mitochondria into the cytosol. In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. The apoptosome then recruits and activates pro-caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases-3 and -7, culminating in apoptosis. Z-VAD-FMK acts by inhibiting both the initiator caspase-9 and the effector caspases-3 and -7, thereby halting the progression of the intrinsic apoptotic pathway.

Quantitative Data on Caspase Inhibition

The efficacy of Z-VAD-FMK as a pan-caspase inhibitor is demonstrated by its low half-maximal inhibitory concentration (IC50) values against a range of caspases. While specific IC50 values can vary depending on the experimental conditions and the substrate used, the following table summarizes representative inhibitory concentrations.

| Caspase Target | Reported IC50 Range (nM) |

| Caspase-1 | 25 - 400 |

| Caspase-3 | 25 - 400 |

| Caspase-7 | Data not consistently reported |

| Caspase-8 | 25 - 400 |

| Caspase-9 | 25 - 400 |

Note: The IC50 values are presented as a range based on available literature. For specific applications, empirical determination of the optimal concentration is recommended.[4][5]

Z-VAD-FMK and Necroptosis: An Alternative Cell Death Pathway

Interestingly, under certain cellular contexts, particularly when apoptosis is blocked by caspase inhibition, Z-VAD-FMK can promote an alternative form of programmed cell death known as necroptosis.[6][7] Necroptosis is a regulated form of necrosis that is dependent on the kinase activities of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, and the mixed lineage kinase domain-like pseudokinase (MLKL).[6] In the presence of stimuli like TNF-α, the inhibition of caspase-8 by Z-VAD-FMK prevents the cleavage and inactivation of RIPK1 and RIPK3. This allows for the formation of a signaling complex called the necrosome, leading to the phosphorylation and activation of MLKL. Activated MLKL then oligomerizes and translocates to the plasma membrane, causing membrane disruption and cell death.[7]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the efficacy of Z-VAD-FMK in preventing programmed cell death.

Caspase Activity Assay

This protocol describes a fluorometric assay to measure caspase activity in cell lysates.

Materials:

-

Cells treated with an apoptosis-inducing agent +/- Z-VAD-FMK

-

Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Culture and treat cells as required.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 15 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate).

-

Determine the protein concentration of the lysate (e.g., using a BCA assay).

-

In a 96-well black microplate, add 50 µg of protein lysate to each well.

-

Add the fluorogenic caspase substrate to a final concentration of 50 µM.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).

Annexin V Staining for Flow Cytometry

This protocol details the detection of apoptosis by flow cytometry using Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells.

Materials:

-

Cells treated with an apoptosis-inducing agent +/- Z-VAD-FMK

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) or other viability dye

-

1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

Procedure:

-

Harvest cells, including the supernatant which may contain detached apoptotic cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and gently vortex.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of Propidium Iodide (100 µg/mL stock) immediately before analysis.

-

Analyze the samples by flow cytometry. Live cells will be Annexin V and PI negative; early apoptotic cells will be Annexin V positive and PI negative; late apoptotic/necrotic cells will be Annexin V and PI positive.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

Cells grown on coverslips or slides, treated with an apoptosis-inducing agent +/- Z-VAD-FMK

-

4% Paraformaldehyde in PBS

-

Permeabilization Solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

-

DAPI or Hoechst for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells with Permeabilization Solution for 2 minutes on ice.

-

Wash the cells twice with PBS.

-

Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI or Hoechst for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides with mounting medium.

-

Visualize the cells using a fluorescence microscope. TUNEL-positive nuclei (apoptotic) will fluoresce (e.g., green with FITC-dUTP), while all nuclei will be stained by the counterstain (e.g., blue with DAPI).

Experimental Workflow for Evaluating Z-VAD-FMK Efficacy

A logical workflow is crucial for comprehensively evaluating the anti-apoptotic effects of Z-VAD-FMK.

Conclusion

Z-VAD-FMK is a powerful and widely used pharmacological tool for the inhibition of programmed cell death. Its ability to irreversibly inhibit a broad range of caspases makes it highly effective in blocking both the extrinsic and intrinsic apoptotic pathways. The provided quantitative data, detailed experimental protocols, and visual representations of the signaling pathways offer a comprehensive guide for researchers and scientists in the fields of cell biology and drug development. A thorough understanding of its mechanism of action, including its potential to induce necroptosis under specific conditions, is essential for the accurate interpretation of experimental results and for advancing our knowledge of programmed cell death in health and disease.

References

- 1. invivogen.com [invivogen.com]

- 2. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]

- 3. Targeting the extrinsic apoptosis signaling pathway for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mpbio.com [mpbio.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]

- 7. Pan-Caspase Inhibitor zVAD Induces Necroptotic and Autophagic Cell Death in TLR3/4-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Z-VAD-FMK Target Specificity for Caspases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Val-Ala-Asp(OMe)-FMK (Z-VAD-FMK) is a widely utilized research tool in the fields of apoptosis, inflammation, and cell death. It is a cell-permeable, irreversible pan-caspase inhibitor, meaning it broadly targets and inactivates members of the caspase family of proteases. Caspases are cysteine-aspartic proteases that play critical roles in the execution of apoptosis (programmed cell death) and in inflammatory signaling pathways. This technical guide provides a comprehensive overview of the target specificity of Z-VAD-FMK, including its mechanism of action, quantitative inhibition data, experimental protocols for its characterization, and a discussion of its off-target effects.

Mechanism of Action

Z-VAD-FMK functions as an irreversible inhibitor by covalently binding to the catalytic site of caspases. The peptide sequence Val-Ala-Asp is recognized by the active site of caspases, and the fluoromethylketone (FMK) group reacts with the cysteine residue in the catalytic site, forming a stable thioether linkage. This covalent modification permanently inactivates the enzyme. Its cell permeability allows it to effectively inhibit intracellular caspases in living cells.

Data Presentation: Inhibitory Potency of Z-VAD-FMK against Caspases

| Caspase | Type | Function | IC50 | Ki | Reference(s) |

| Caspase-1 | Inflammatory | Cytokine processing, Pyroptosis | Potent inhibitor | - | |

| Caspase-2 | Initiator | Apoptosis | Weakly inhibited | - | |

| Caspase-3 | Effector | Apoptosis execution | Potent inhibitor | - | [2] |

| Caspase-4 | Inflammatory | Non-canonical inflammasome | Potent inhibitor | - | |

| Caspase-5 | Inflammatory | Non-canonical inflammasome | Potent inhibitor | - | |

| Caspase-6 | Effector | Apoptosis execution | Potent inhibitor | - | [2] |

| Caspase-7 | Effector | Apoptosis execution | Potent inhibitor | - | [2] |

| Caspase-8 | Initiator | Extrinsic apoptosis, Necroptosis regulation | Potent inhibitor | - | [2] |

| Caspase-9 | Initiator | Intrinsic apoptosis | Potent inhibitor | - | [2] |

| Caspase-10 | Initiator | Extrinsic apoptosis | Potent inhibitor | - | |

| Caspase-11 (mouse) | Inflammatory | Non-canonical inflammasome | Potent inhibitor | - |

Note: "Potent inhibitor" indicates that sources report effective inhibition, with some suggesting low to mid-nanomolar concentrations, but specific values were not provided in the cited literature.

Experimental Protocols

The following is a detailed methodology for a key experiment used to determine the inhibitory activity of Z-VAD-FMK against a specific caspase, such as caspase-3.

Fluorometric Caspase Activity Assay

This protocol is adapted from standard fluorometric assays for caspase activity.

Materials:

-

Recombinant active caspase-3

-

Caspase-3 substrate (e.g., Ac-DEVD-AMC)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

-

Z-VAD-FMK

-

DMSO (for dissolving Z-VAD-FMK)

-

96-well black microplate

-

Fluorometric plate reader with excitation/emission wavelengths of ~380/460 nm for AMC-based substrates.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Z-VAD-FMK in DMSO (e.g., 10 mM).

-

Prepare a series of dilutions of Z-VAD-FMK in Assay Buffer to achieve the desired final concentrations for the inhibition assay. Include a vehicle control (DMSO diluted to the same final concentration as the highest Z-VAD-FMK concentration).

-

Prepare a working solution of the caspase-3 substrate in Assay Buffer.

-

Dilute the recombinant active caspase-3 to a working concentration in Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for the duration of the assay.

-

-

Assay Setup:

-

In the wells of a 96-well black microplate, add the diluted Z-VAD-FMK or vehicle control.

-

Add the diluted active caspase-3 to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for the inhibitor to bind to the enzyme.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the caspase-3 substrate to each well.

-

Immediately place the plate in the fluorometric plate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

For each concentration of Z-VAD-FMK and the vehicle control, calculate the reaction rate (V) by determining the slope of the linear portion of the fluorescence versus time plot.

-

Calculate the percentage of inhibition for each Z-VAD-FMK concentration relative to the vehicle control: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).

-

Plot the percentage of inhibition against the logarithm of the Z-VAD-FMK concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate key concepts related to Z-VAD-FMK's function and experimental application.

Caption: Inhibition of Apoptotic Pathways by Z-VAD-FMK.

References

Z-VAD-FMK: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Z-VAD-FMK (Carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone), a widely utilized research tool in the study of apoptosis and other cellular processes.

Core Chemical and Physical Properties

Z-VAD-FMK is a synthetic tripeptide that acts as a potent, cell-permeable, and irreversible pan-caspase inhibitor.[1][2][3] Its key characteristics are summarized below.

| Property | Data |

| Synonyms | Z-VAD(OMe)-FMK, Carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone |

| Molecular Formula | C₂₂H₃₀FN₃O₇[4][5] |

| Molecular Weight | 467.49 g/mol [1][5] |

| Appearance | Lyophilized solid, wax, or translucent film[4][5] |

| Purity | Typically ≥95% (as determined by HPLC or UHPLC)[4] |

| Solubility | Soluble in DMSO (e.g., up to 10 mg/mL or 20 mM)[2][4][5] |

| Mechanism of Action | Irreversibly binds to the catalytic site of caspase enzymes[2][3][4][6] |

| Biological Activity | Broad-spectrum caspase inhibitor, blocks apoptosis[1][4][5] |

| Storage Conditions | Store desiccated at -20°C. Reconstituted solutions are stable for up to 6 months at -20°C.[4] |

Chemical Structure and Nomenclature

The structure of Z-VAD-FMK is central to its function. It is a tripeptide (Val-Ala-Asp) modified at both the N-terminus and C-terminus.

-

N-terminus: Protected by a benzyloxycarbonyl group ("Z"), which enhances cell permeability.[7][8]

-

Peptide Sequence: The Val-Ala-Asp sequence mimics the caspase cleavage site.

-

C-terminus: The aspartic acid residue is O-methylated, which increases stability and cell permeability.[2][3] It is coupled to a fluoromethylketone (FMK) group, which allows the molecule to form an irreversible covalent bond with the cysteine in the catalytic site of caspases, thus inactivating the enzyme.[3][8]

Mechanism of Action: Pan-Caspase Inhibition

Caspases are a family of cysteine proteases that are central executioners of the apoptotic pathway.[4] They are broadly categorized into initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7). Z-VAD-FMK acts as a pan-caspase inhibitor, meaning it broadly targets and inhibits most caspases, with the exception of caspase-2.[4]

The inhibition is irreversible and occurs when the fluoromethylketone group of Z-VAD-FMK covalently binds to the catalytic cysteine residue in the active site of the caspase.[2][3][4] This prevents the caspase from cleaving its downstream substrates, thereby halting the apoptotic cascade. By blocking this central pathway, Z-VAD-FMK can prevent cell death induced by a wide variety of apoptotic stimuli.[1]

Interestingly, by inhibiting caspase-8, Z-VAD-FMK can shunt the cellular death signal from apoptosis to an alternative programmed cell death pathway known as necroptosis, particularly in response to inflammatory stimuli like TNF-α or LPS.[9][10]

Quantitative Inhibitory Activity

Z-VAD-FMK is effective across a range of concentrations depending on the specific caspase, cell type, and experimental conditions.

| Parameter | Value | Notes |

| IC₅₀ Range | 0.0015 - 5.8 µM[11][12] | The half-maximal inhibitory concentration (IC₅₀) varies depending on the specific purified caspase and the assay conditions. Some sources cite this range in mM.[11] |

| In Vitro Working Concentration | 10 - 100 µM[4][8] | A concentration of 20 µM is commonly suggested for cell culture models like Jurkat cells.[2] The optimal concentration should be determined empirically. |

| In Vivo Working Concentration | ~20 mg/kg (mouse)[13] | Administered via intraperitoneal (IP) injection in a DMSO vehicle.[13] |

Key Experimental Protocols

Z-VAD-FMK is a cornerstone tool for studying caspase-dependent processes. Below are outlines of common experimental applications.

This experiment aims to determine if a specific stimulus induces apoptosis via a caspase-dependent pathway.

Methodology:

-

Cell Culture: Plate cells (e.g., Jurkat, HeLa, or primary cells) at an appropriate density and allow them to adhere or stabilize.

-

Pre-treatment: Add Z-VAD-FMK (dissolved in DMSO) to the treatment group at a final concentration of 20-50 µM. An equivalent volume of DMSO should be added to control wells. Incubate for 1-2 hours.

-

Apoptosis Induction: Add the apoptotic stimulus (e.g., staurosporine, etoposide, TNF-α) to all wells except the negative control.

-

Incubation: Incubate for a predetermined time (e.g., 4-24 hours) to allow for the induction of apoptosis.

-

Analysis: Harvest cells and assess apoptosis using one of the following methods:

-

Western Blot: Analyze cell lysates for the cleavage of caspase-3 and PARP. A reduction in the cleaved forms in the Z-VAD-FMK-treated group indicates inhibition.[14][15]

-

Flow Cytometry: Stain cells with Annexin V and a viability dye (e.g., 7-AAD or Propidium Iodide). A decrease in the Annexin V-positive population in the Z-VAD-FMK group indicates apoptosis inhibition.[15]

-

Caspase Activity Assay: Use a luminogenic or fluorogenic substrate (e.g., Caspase-Glo® 3/7 assay) to measure the activity of executioner caspases. A reduced signal in the Z-VAD-FMK group confirms inhibition.[2]

-

This protocol describes the general use of Z-VAD-FMK in a mouse model of endotoxic shock, a condition involving significant inflammation and apoptosis.

Methodology:

-

Animal Model: Use an appropriate mouse strain (e.g., C57BL/6).

-

Reagent Preparation: Dissolve Z-VAD-FMK in 100% DMSO.

-

Administration: Administer Z-VAD-FMK via intraperitoneal (i.p.) injection, typically at a dose of 20 mg/kg.[13][16] A control group should receive an equivalent volume of the DMSO vehicle.

-

Disease Induction: Shortly after inhibitor administration, induce endotoxic shock by i.p. injection of lipopolysaccharide (LPS).[9][10]

-

Monitoring and Analysis: Monitor animals for survival rates and clinical signs of shock. At specified time points, tissues (e.g., spleen, liver) or peritoneal cells can be harvested for analysis of inflammatory markers, macrophage activation, and cell death pathways via flow cytometry or immunoblotting.[9][10]

Conclusion

Z-VAD-FMK is an indispensable tool for molecular and cellular biology. Its well-characterized chemical properties and potent, broad-spectrum caspase-inhibiting activity allow researchers to dissect the complex signaling pathways governing apoptosis and related forms of cell death. Proper application, with attention to appropriate concentrations and controls, is critical for generating reliable and reproducible data in both in vitro and in vivo experimental systems.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Caspase Inhibitor Z-VAD-FMK [promega.sg]

- 3. Z-VAD-FMK | AAT Bioquest [aatbio.com]

- 4. invivogen.com [invivogen.com]

- 5. Z-VAD-FMK | CAS 187389-52-2 | Pan-specific caspase inhibitor [stressmarq.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. resources.rndsystems.com [resources.rndsystems.com]

- 9. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]

- 11. Z-VAD-FMK | 187389-52-2 [chemicalbook.com]

- 12. apexbt.com [apexbt.com]

- 13. mpbio.com [mpbio.com]

- 14. Evaluation of Z-VAD-FMK as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. glpbio.com [glpbio.com]

Z-VAD-FMK: A Technical Guide on its Dichotomous Effects on Apoptosis and Necroptosis

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The pan-caspase inhibitor, Z-Val-Ala-Asp(OMe)-fluoromethylketone (Z-VAD-FMK), is a widely utilized tool in cell death research, primarily for its ability to block apoptotic pathways. However, its effects are more complex than simple inhibition. Under specific cellular contexts, Z-VAD-FMK can paradoxically promote a form of regulated necrosis known as necroptosis. This guide provides an in-depth technical examination of the molecular mechanisms underpinning Z-VAD-FMK's differential effects on these two major cell death modalities. We will dissect the signaling pathways, present quantitative data on its efficacy, detail experimental protocols for distinguishing these outcomes, and provide visual diagrams to clarify the complex molecular interactions. Understanding this dichotomy is critical for the accurate interpretation of experimental results and for the development of therapeutics targeting cell death pathways.

The Apoptotic Pathway and its Inhibition by Z-VAD-FMK

Apoptosis is a highly regulated, immunologically silent form of programmed cell death essential for tissue homeostasis.[1] It is executed by a family of cysteine proteases called caspases.[2] The process can be initiated through two main routes: the extrinsic pathway, triggered by death receptors like TNFR1, and the intrinsic pathway, governed by the mitochondria.

The central mechanism of Z-VAD-FMK's action is its function as a cell-permeable, irreversible pan-caspase inhibitor.[2] It achieves this by covalently binding to the catalytic site of caspases, thereby blocking their proteolytic activity and halting the apoptotic cascade.[2][3] Z-VAD-FMK potently inhibits a broad range of human caspases, including the key executioners Caspase-3 and Caspase-7, and the initiator Caspase-8.[2][4]

The Necroptotic Pathway: A Caspase-Independent Alternative

Necroptosis is a pro-inflammatory, regulated form of necrosis that is activated when apoptosis is blocked, particularly through the inhibition of Caspase-8.[5][6][7] This pathway is mediated by a core signaling complex involving Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like protein (MLKL).[6][7][8]

Upon stimulation (e.g., by TNFα) in a Caspase-8-inhibited environment, RIPK1 and RIPK3 are recruited into a signaling complex known as the necrosome.[8] Within this complex, RIPK1 and RIPK3 phosphorylate each other, leading to the recruitment and phosphorylation of MLKL by RIPK3.[8][9] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it forms pores, leading to membrane rupture, release of cellular contents, and a subsequent inflammatory response.[10][11]

The Dichotomy of Caspase-8: The Crux of Z-VAD-FMK's Effect

The differential outcome of Z-VAD-FMK treatment hinges on the dual role of Caspase-8.[12][13] While its best-known function is to initiate the caspase cascade leading to apoptosis, Caspase-8 also serves as a critical negative regulator of necroptosis.[4] It accomplishes this by cleaving and inactivating both RIPK1 and RIPK3, thereby dismantling the necrosome before it can form and execute the necroptotic program.[12]

When Z-VAD-FMK is introduced, it inhibits the catalytic activity of Caspase-8.[6][7] This action effectively blocks the apoptotic pathway but also eliminates Caspase-8's ability to cleave RIPK1 and RIPK3.[12] Consequently, in the presence of a death stimulus like TNFα, the uncleaved and active RIPK1 and RIPK3 are free to assemble the necrosome, triggering a switch from a pro-apoptotic signal to a pro-necroptotic one.[6][12] Therefore, Z-VAD-FMK does not merely block cell death; it can reroute the signaling pathway to a different, more inflammatory, death modality.

Quantitative Data on Z-VAD-FMK Activity

The concentration of Z-VAD-FMK is a critical determinant of its biological effect. While nanomolar concentrations can be sufficient to inhibit certain caspases in purified systems, higher micromolar concentrations are typically required in cell-based assays to achieve complete apoptosis inhibition or to effectively induce necroptosis.

Table 1: IC₅₀ Values of Z-VAD-FMK for Purified Caspases

| Caspase Target | Reported IC₅₀ (nM) |

|---|---|

| Caspase-1 | ~0.8 - 530 |

| Caspase-3 | Low Nanomolar |

| Caspase-8 | ~50 - 350 |

| Caspase-9 | Low Nanomolar |

| Caspase-10 | ~520 |

Note: IC₅₀ values can vary significantly based on assay conditions and substrate used. Data compiled from multiple sources indicating a general potent, low-mid nanomolar inhibition for most caspases.[14][15]

Table 2: Effective Concentrations of Z-VAD-FMK in Cellular Assays

| Cell Line / Type | Concentration (µM) | Observed Effect | Reference |

|---|---|---|---|

| HL-60 | 50 | Abolished apoptotic morphology | [16] |

| Human Granulosa Cells | 50 | Protected from etoposide-induced apoptosis | [17] |

| Jurkat T cells | 50 - 100 | Blocked FasL-induced apoptosis | [18] |

| Bone Marrow-Derived Macrophages (BMDMs) | 20 - 80 | Pretreatment promoted LPS-induced necroptosis | [7] |

| L929 Fibrosarcoma | 20 - 100 | Induced necroptosis, often with TNFα co-treatment | [19] |

| Various | 50 nM - 100 µM | General range for apoptosis inhibition in culture |[20] |

Experimental Protocols for Distinguishing Apoptosis and Necroptosis

A multi-assay approach is essential to definitively distinguish between Z-VAD-FMK's effects on apoptosis and necroptosis.[1][21][22]

Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., L929, HT-29, BMDMs) at a suitable density and allow them to adhere overnight.

-

Inhibitor Pre-treatment: Pre-incubate cells with inhibitors for 30-60 minutes.

-

Stimulation: Add the cell death stimulus (e.g., TNFα at 20 ng/mL, often with a SMAC mimetic like LCL161 at 1 µM to enhance necroptosis).[24]

-

Incubation: Incubate for a predetermined time course (e.g., 6, 12, 24 hours) before analysis.

Key Experimental Assays

A. Flow Cytometry for Annexin V and Propidium Iodide (PI) Staining

-

Principle: Distinguishes between healthy (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necroptotic (Annexin V+/PI+) cells.

-

Method: Harvest cells, wash with PBS, and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI. Analyze immediately by flow cytometry.

-

Expected Outcome:

-

Apoptosis (Stimulus alone): Increase in Annexin V+/PI- and Annexin V+/PI+ populations.

-

Necroptosis (Stimulus + Z-VAD-FMK): Significant increase in the Annexin V+/PI+ population, which is preventable by co-treatment with Nec-1.

-

B. Western Blot Analysis

-

Principle: Detects key signaling proteins that are specific to each pathway.

-

Method: Lyse cells, quantify protein, separate by SDS-PAGE, transfer to a membrane, and probe with specific antibodies.

-

Key Proteins to Probe:

-

Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP.

-

Necroptosis Markers: Phospho-RIPK1, Phospho-RIPK3, Phospho-MLKL.

-

-

Expected Outcome:

-

Apoptosis (Stimulus alone): Strong bands for cleaved Caspase-3 and PARP.

-

Necroptosis (Stimulus + Z-VAD-FMK): Absence of cleaved Caspase-3/PARP but strong bands for phosphorylated RIPK1, RIPK3, and MLKL.

-

C. Lactate Dehydrogenase (LDH) Release Assay

-

Principle: Measures the activity of LDH, a cytosolic enzyme released upon loss of plasma membrane integrity, a hallmark of necrosis and necroptosis.

-

Method: Collect cell culture supernatant at various time points. Use a commercially available kit to measure LDH activity colorimetrically.

-

Expected Outcome:

-

Apoptosis: Minimal LDH release until late stages (secondary necrosis).

-

Necroptosis: Significant, time-dependent increase in LDH release, which is inhibited by Nec-1.

-

D. Microscopy

-

Principle: Visual identification of distinct cellular morphologies.[11]

-

Method: Use phase-contrast or fluorescence microscopy to observe cells over time.

-

Expected Morphologies:

Conclusion

Z-VAD-FMK is a powerful but complex pharmacological tool. While it is an effective inhibitor of caspase-dependent apoptosis, its application can unmask or actively promote caspase-independent necroptosis by disabling Caspase-8's crucial role in suppressing the RIPK1-RIPK3 pathway. This dual potential necessitates careful experimental design and the use of multiple, specific assays to correctly interpret its effects. For researchers and drug developers, recognizing that Z-VAD-FMK can act as a switch between two distinct cell death programs is fundamental to advancing our understanding of cellular fate and developing targeted therapies for diseases ranging from cancer to inflammatory disorders.

References

- 1. Distinguishing Necroptosis from Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. researchgate.net [researchgate.net]

- 4. Roles of Caspases in Necrotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]

- 7. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. RIPK1–RIPK3–MLKL-Associated Necroptosis Drives Leishmania infantum Killing in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bioradiations.com [bioradiations.com]

- 12. Caspase-8; regulating life and death - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Caspase-8: regulating life and death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. researchgate.net [researchgate.net]

- 16. selleckchem.com [selleckchem.com]

- 17. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]

- 19. zVAD-induced necroptosis in L929 cells depends on autocrine production of TNFα mediated by the PKC–MAPKs–AP-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. resources.rndsystems.com [resources.rndsystems.com]

- 21. Apoptosis - Wikipedia [en.wikipedia.org]

- 22. Methods for distinguishing apoptotic from necrotic cells and measuring their clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Evaluation of Z-VAD-FMK as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. jitc.bmj.com [jitc.bmj.com]

- 25. researchgate.net [researchgate.net]

Z-VAD-FMK and Its Impact on Inflammasome Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The inflammasome, a multi-protein complex central to innate immunity, orchestrates inflammation through the activation of caspase-1 and subsequent maturation of pro-inflammatory cytokines. Z-Val-Ala-Asp(OMe)-fluoromethylketone (Z-VAD-FMK), a cell-permeant, irreversible pan-caspase inhibitor, is a widely utilized tool to probe the intricacies of inflammasome signaling and regulated cell death pathways. This technical guide provides an in-depth exploration of Z-VAD-FMK's multifaceted impact on inflammasome activation. It details its primary inhibitory function on caspase-1, leading to the suppression of pyroptosis and cytokine release. Furthermore, this guide elucidates a critical secondary effect: the induction of necroptosis, an alternative inflammatory cell death pathway, which occurs when caspase-8 is inhibited in the presence of specific inflammatory stimuli. This document furnishes researchers with structured quantitative data, detailed experimental protocols, and visual signaling pathways to facilitate a comprehensive understanding of Z-VAD-FMK's complex role in modulating inflammatory responses.

Introduction to Z-VAD-FMK and Inflammasomes

Inflammasomes are cytosolic protein complexes that respond to pathogenic and sterile danger signals, leading to the activation of inflammatory caspases, primarily caspase-1.[1] Activated caspase-1 is responsible for the cleavage of pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms, and the cleavage of Gasdermin D (GSDMD), which forms pores in the cell membrane, leading to a lytic, pro-inflammatory form of cell death known as pyroptosis.[2][3]

Z-VAD-FMK is a potent, broad-spectrum caspase inhibitor that irreversibly binds to the catalytic site of most caspases, with the notable exception of caspase-2.[1] Its ability to block caspase activity has made it an invaluable tool for studying apoptosis and inflammasome-mediated inflammation. By inhibiting caspase-1, Z-VAD-FMK can effectively block the canonical inflammasome pathway, preventing cytokine maturation and pyroptosis.[1]

However, the impact of Z-VAD-FMK extends beyond simple inhibition of pyroptosis. In certain cellular contexts, particularly in myeloid cells like macrophages stimulated with Toll-like receptor (TLR) agonists, the inhibition of caspase-8 by Z-VAD-FMK can trigger a switch from apoptosis to a programmed form of necrosis called necroptosis.[4][5][6] This process is mediated by the kinase activities of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, and the subsequent phosphorylation and oligomerization of Mixed Lineage Kinase Domain-Like (MLKL) protein, which disrupts membrane integrity.[5][7]

Quantitative Impact of Z-VAD-FMK on Inflammasome Activation

The inhibitory effect of Z-VAD-FMK on inflammasome activation is dose-dependent. The following tables summarize quantitative data from various studies, showcasing the impact of Z-VAD-FMK on key readouts of inflammasome activation.

Table 1: Dose-Dependent Inhibition of IL-1β Secretion by Z-VAD-FMK

| Cell Type | Inflammasome Activator | Z-VAD-FMK Concentration (µM) | % Inhibition of IL-1β Secretion | Reference |

| Mouse Dendritic Cells | β-TCP (100 µg/mL) + LPS (5 ng/mL) | 20 | ~95% | [8] |

| Mouse Macrophages | β-TCP (100 µg/mL) + LPS (5 ng/mL) | 20 | ~90% | [8] |

| Human Whole Blood | LPS | Not specified | Weakly suppressed | [8] |

Table 2: Effect of Z-VAD-FMK on Cytokine Release in Macrophages

| Cell Type | Stimulus | Z-VAD-FMK Concentration (µM) | Cytokine | % Reduction of Secreted Cytokine | Reference |

| RAW 264.7 | LPS (200 ng/ml) | 50 | TNF | ~40% | [9] |

| RAW 264.7 | LPS (200 ng/ml) | 100 | TNF | ~60% | [9] |

| RAW 264.7 | LPS (200 ng/ml) | 50 | IL-6 | ~50% | [9] |